molecular formula C8H8N2O3 B3274845 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 615568-38-2

6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B3274845
CAS No.: 615568-38-2
M. Wt: 180.16 g/mol
InChI Key: AWDQNVRPXBMZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused with an oxazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the hydroxymethyl group at the 6-position and the oxazinone structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired oxazinone compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazinone ring can be reduced to form a dihydro derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-carboxy-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one.

    Reduction: Formation of 6-(hydroxymethyl)-2,3-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxymethyl group and the oxazinone ring play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the hydroxymethyl group, which affects its reactivity and applications.

    6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:

    6-(Aminomethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Features an aminomethyl group, which can alter its biological activity and chemical reactivity.

Uniqueness

6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity compared to its analogs. This functional group also provides additional sites for chemical modification, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-2,11H,3-4H2,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDQNVRPXBMZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 4
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 5
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.